methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Description
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, an isopropoxy group at position 7, and an acetate ester at position 2. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Structural validation of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNACJNNNZBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate ()
- Key Differences :
- Substituent position: The ethoxy group is at position 6 instead of 5.
- Ester group: Ethyl vs. methyl acetate.
- Structural Implications :
N-(2-Substituted Thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
- Key Differences: Functional groups: Thiazolidinone ring replaces the acetate ester. Biological activity: Thiazolidinone derivatives show enhanced antimicrobial and anticancer activity due to the heterocyclic moiety .
- Synthetic Pathway: Both compounds involve coupling at position 7, but the target compound uses an isopropoxy group, while derivatives employ thiazolidinone synthesis via mercaptoacetic acid and ZnCl₂ catalysis .
Crystallographic and Structural Validation
- Refinement Tools: The target compound’s crystal structure (if resolved) would use SHELXL for refinement, leveraging features like TWIN and HKLF5 for high-resolution data . Validation via PLATON () ensures absence of structural anomalies like missed symmetry or incorrect space groups .
- Comparison with :
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits torsion angles (e.g., C7—O3—C10—C11: −177.82°) influenced by steric interactions, whereas the target compound’s isopropoxy group may introduce greater torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
